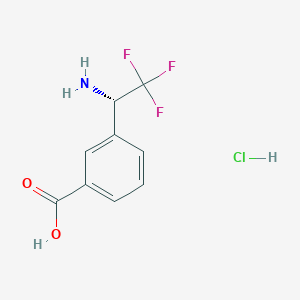

(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride, commonly known as S-TFA, is an organic compound that is used in a variety of scientific research applications. S-TFA is a white, crystalline solid that is prepared by the reaction of trifluoroacetic anhydride and (S)-2-amino-3-phenylpropanoic acid. It has a molecular weight of 288.09 g/mol. S-TFA is widely used in biochemical and physiological research due to its unique properties.

Aplicaciones Científicas De Investigación

Development in Fluorescence Probes

A study by Setsukinai et al. (2003) highlights the development of novel fluorescence probes like 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and its amino variant. These probes are capable of selectively detecting highly reactive oxygen species and can differentiate between various reactive oxygen species in biological and chemical applications (Setsukinai et al., 2003).

Spectroscopic Analysis

The infrared spectral study by Gopal et al. (1967) on m-amino benzoic acid and its hydrochloride form provides insights into its zwitterion structure in the solid state. This study aids in understanding the molecular structure and behavior of such compounds (Gopal et al., 1967).

Antibacterial Compounds Synthesis

Khattab (2005) discusses the synthesis of amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives, highlighting their application in antimicrobial activities. This research underscores the significance of such compounds in developing new antibacterial agents (Khattab, 2005).

Biosynthesis of Natural Products

The biosynthesis of 3-amino-5-hydroxy benzoic acid (3,5-AHBA)-derived natural products is covered extensively by Kang et al. (2012). This research sheds light on the chemical and biochemical perspectives of AHBA-derived natural products, crucial in the field of natural product chemistry (Kang et al., 2012).

Photodecomposition Studies

Crosby and Leitis (1969) investigated the photodecomposition of chlorobenzoic acids, including the transformation of these acids into hydroxybenzoic acids and benzoic acid. This research is significant for understanding the environmental impact and degradation of such compounds (Crosby & Leitis, 1969).

Synthesis and Antibacterial Activity of Schiff Bases

Parekh et al. (2005) synthesized Schiff bases from 4-aminobenzoic acid and evaluated their potential as antibacterial agents. This research contributes to the development of new drugs and antibacterial substances (Parekh et al., 2005).

Propiedades

IUPAC Name |

3-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15;/h1-4,7H,13H2,(H,14,15);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVLYBVVIMPTQZ-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)[C@@H](C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3004128.png)

![2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B3004131.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3004132.png)

![5-[[Cyclooctyl(prop-2-enoyl)amino]methyl]thiophene-3-carboxamide](/img/structure/B3004133.png)

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole](/img/structure/B3004142.png)